molecular formula C18H15N3O3S2 B2955873 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 895446-29-4

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2955873
CAS No.: 895446-29-4
M. Wt: 385.46
InChI Key: OCOLRYJCVWCSPB-ZZEZOPTASA-N
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Description

Benzo[d]thiazole derivatives are important in the field of medicinal chemistry due to their diverse biological activities . They are known to possess antimycobacterial properties . The compound you mentioned seems to be a derivative of benzo[d]thiazole, and it might have similar properties.


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminothiophenol with various carboxylic acids . The exact synthesis process for your specific compound might vary depending on the substituents present in the molecule.


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by a fused ring system containing a benzene ring and a thiazole ring . The presence of various substituents can significantly influence the properties of these compounds.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents :Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized. These compounds were screened for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. Some compounds exhibited significant COX-2 selectivity and analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antibacterial Agents :A study on the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents. Some synthesized compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells. This indicates the potential of these compounds for antibacterial applications (Palkar et al., 2017).

  • Antioxidant Studies :The synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides was conducted. Preliminary evaluation of their antioxidant activities showed that most compounds possessed moderate to significant radical scavenging activity, highlighting their potential as antioxidants (Ahmad et al., 2012).

  • Chemosensors for Cyanide Anions :Coumarin benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions. These compounds can recognize cyanide anions through Michael addition reaction or displacement mechanism, indicating their application as chemosensors for detecting cyanide in various environments (Wang et al., 2015).

Mechanism of Action

The mechanism of action of benzo[d]thiazole derivatives can vary widely depending on their biological activity. For instance, some benzo[d]thiazole derivatives are known to inhibit the growth of Mycobacterium tuberculosis .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-21-12-7-13(23-2)14(24-3)8-16(12)26-18(21)20-17(22)10-4-5-11-15(6-10)25-9-19-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLRYJCVWCSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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